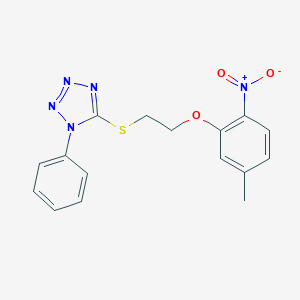
5-((2-(5-methyl-2-nitrophenoxy)ethyl)thio)-1-phenyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-(5-methyl-2-nitrophenoxy)ethyl)thio)-1-phenyl-1H-tetrazole is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(5-methyl-2-nitrophenoxy)ethyl)thio)-1-phenyl-1H-tetrazole typically involves multiple steps:
Nitration: The starting material, 5-methyl-2-nitrophenol, is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Etherification: The nitrophenol is then reacted with 2-chloroethyl ethyl sulfide under basic conditions to form the corresponding ether.
Tetrazole Formation: The ether is then treated with sodium azide in the presence of a copper catalyst to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for nitration and etherification, and high-pressure reactors for the azide reaction to ensure complete conversion and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products
Aminophenyl derivatives: Formed by reduction of the nitro group.
Halogenated derivatives: Formed by halogenation of the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 5-((2-(5-methyl-2-nitrophenoxy)ethyl)thio)-1-phenyl-1H-tetrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The tetrazole ring is known to mimic carboxylate groups, making it a candidate for enzyme inhibition studies.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The tetrazole ring is a common motif in drugs due to its stability and ability to participate in hydrogen bonding.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 5-((2-(5-methyl-2-nitrophenoxy)ethyl)thio)-1-phenyl-1H-tetrazole exerts its effects is largely dependent on its interaction with biological targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-((2-(4-nitrophenoxy)ethyl)thio)-1-phenyl-1H-tetrazole: Similar structure but with a different substitution pattern on the phenyl ring.
5-((2-(5-methyl-2-aminophenoxy)ethyl)thio)-1-phenyl-1H-tetrazole: Similar structure but with an amino group instead of a nitro group.
Uniqueness
5-((2-(5-methyl-2-nitrophenoxy)ethyl)thio)-1-phenyl-1H-tetrazole is unique due to the presence of both a nitro group and a tetrazole ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-[2-(5-methyl-2-nitrophenoxy)ethylsulfanyl]-1-phenyltetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-12-7-8-14(21(22)23)15(11-12)24-9-10-25-16-17-18-19-20(16)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMIRVPZZUAWET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCSC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
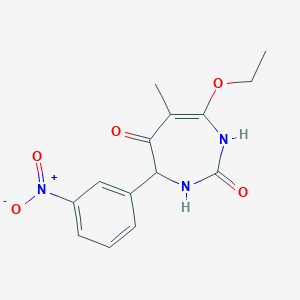
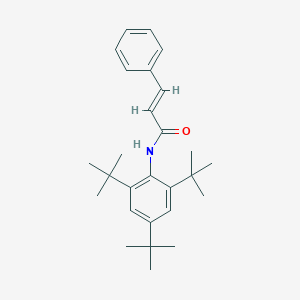
![11-chloro-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382180.png)
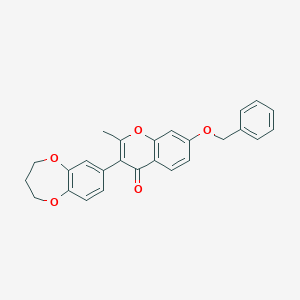
![11-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382185.png)
![N-(4-{6-[4-(dimethylamino)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}phenyl)-N,N-dimethylamine](/img/structure/B382186.png)
![3-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-phenyl-propionamide](/img/structure/B382187.png)

![(5E)-5-[(4-chlorophenyl)methylidene]-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B382190.png)
![2-(dimethylamino)ethyl 4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B382191.png)
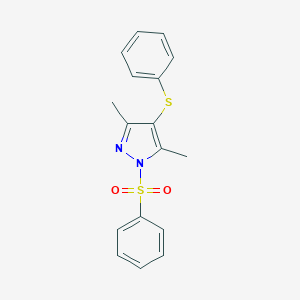
![2-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B382193.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B382194.png)
![(5E)-3-[2-(2-chlorophenothiazin-10-yl)-2-oxoethyl]-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B382196.png)
